5-Chloro-8-iodoimidazo[1,2-c]pyrimidine

Medicinal Chemistry Organic Synthesis Divergent Functionalization

5-Chloro-8-iodoimidazo[1,2-c]pyrimidine (CAS: 2374134-99-1) is a heterocyclic compound with a molecular formula of C₆H₃ClIN₃ and a molecular weight of 279.47 g/mol. Its core consists of fused imidazole and pyrimidine rings, substituted with chlorine at the 5-position and iodine at the 8-position.

Molecular Formula C6H3ClIN3
Molecular Weight 279.47
CAS No. 2374134-99-1
Cat. No. B2912624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-8-iodoimidazo[1,2-c]pyrimidine
CAS2374134-99-1
Molecular FormulaC6H3ClIN3
Molecular Weight279.47
Structural Identifiers
SMILESC1=CN2C(=N1)C(=CN=C2Cl)I
InChIInChI=1S/C6H3ClIN3/c7-6-10-3-4(8)5-9-1-2-11(5)6/h1-3H
InChIKeySDMKKGSEIFPLDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-8-iodoimidazo[1,2-c]pyrimidine: A Dual-Halogenated Heterocycle for Divergent Synthesis and Drug Discovery


5-Chloro-8-iodoimidazo[1,2-c]pyrimidine (CAS: 2374134-99-1) is a heterocyclic compound with a molecular formula of C₆H₃ClIN₃ and a molecular weight of 279.47 g/mol . Its core consists of fused imidazole and pyrimidine rings, substituted with chlorine at the 5-position and iodine at the 8-position [1]. This specific arrangement creates a chemotype with two orthogonal handles for chemical elaboration. The compound's high purity, typically ≥97% from commercial sources , makes it a reliable starting material for applications such as medicinal chemistry and chemical biology, where the differential reactivity of the chlorine and iodine atoms enables sequential functionalization strategies for generating compound libraries.

5-Chloro-8-iodoimidazo[1,2-c]pyrimidine Procurement: Why Simple Analogs Cannot Replace Its Distinct Dual-Reactivity Profile


Direct substitution of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine with a different imidazo[1,2-c]pyrimidine analog is not chemically equivalent. The specific 5-chloro-8-iodo substitution pattern is critical for enabling sequential cross-coupling reactions. The reactivity of aryl halides in cross-couplings is known to follow the trend I > Br > Cl [1]. Therefore, a compound with a 5-bromo or 5-iodo group lacks the orthogonal reactivity provided by the Cl/I pair, which is essential for divergent synthesis strategies . Substituting with a non-halogenated analog or a single-halogenated version entirely eliminates the possibility of performing two distinct functionalization steps at specific positions, thereby reducing the accessible chemical space and the value of the compound as a scaffold for lead optimization.

Quantitative Evidence for Selecting 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine over Analogs in Drug Discovery


Orthogonal Reactivity: Leveraging Differential Halogen Reactivity for Sequential Functionalization

The key differentiator for 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine is the presence of both a highly reactive iodine (for initial cross-couplings like Suzuki-Miyaura or Sonogashira) and a less reactive chlorine (for a second, orthogonal cross-coupling). While direct comparative kinetic data for this specific compound is not available in the public domain, this principle is well-established for pyrimidine substrates. In a class-level inference, it has been shown that for Suzuki-Miyaura couplings on pyrimidine cores, iodo-substrates are significantly more reactive than chloro-substrates, allowing for selective reaction at the iodine site in the presence of the chlorine [1]. This contrasts with analogs like 5,8-dichloroimidazo[1,2-c]pyrimidine, where the reactivity of the two halogens is too similar to allow for clean, sequential coupling, leading to complex mixtures and lower yields of the desired mono-functionalized intermediate.

Medicinal Chemistry Organic Synthesis Divergent Functionalization

Improved Synthetic Yield in Sequential Cross-Coupling vs. Single-Halogenated Scaffolds

The utility of a Cl/I-substituted scaffold for sequential cross-coupling is supported by synthetic precedents in closely related heterocyclic systems. For example, in the synthesis of complex pyrimidine-based kinase inhibitors, starting from a 5-iodo-2-chloropyrimidine scaffold allows for a first Suzuki coupling at the 5-position in 85-95% yield, followed by a second coupling at the 2-position in 70-85% yield, achieving overall yields of 60-80% for the bis-arylated product [1]. In contrast, starting from a scaffold with a single reactive handle (e.g., 5-iodo-2-methylpyrimidine) would yield a terminal product, preventing further diversification at the 2-position without additional synthetic steps.

Medicinal Chemistry Organic Synthesis Process Chemistry

Purity Benchmarking: High Starting Material Quality for Reproducible Research

For reproducible research, the purity of the starting material is paramount. Multiple suppliers of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine report and guarantee high purity levels. This contrasts with many specialized heterocyclic building blocks where purity can vary significantly between vendors and batches [1]. A high and consistent purity specification (e.g., ≥97% by HPLC [2]) minimizes the risk of side reactions from unknown impurities and ensures that biological assay results are attributable to the intended compound rather than contaminants.

Analytical Chemistry Procurement Reproducibility

High-Value Research Applications for 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine


Divergent Synthesis of Kinase-Focused Compound Libraries

This compound serves as an ideal core scaffold for building diverse libraries of imidazo[1,2-c]pyrimidine-based kinase inhibitors. Its orthogonal halogen handles allow medicinal chemists to perform a first cross-coupling (e.g., Suzuki-Miyaura) at the 8-iodo position to introduce a primary aryl or heteroaryl group, followed by a second, different cross-coupling at the 5-chloro position. This sequential approach rapidly generates a matrix of 5,8-disubstituted analogs for structure-activity relationship (SAR) studies . This is particularly relevant for targeting kinases with an ATP-binding pocket that can accommodate a biaryl or heteroaryl motif, such as PI3K, JAK, or p38 MAP kinases [1].

Development of Chemical Probes and Photoaffinity Labels

The iodine atom at the 8-position is an excellent precursor for radio-iodination (e.g., using Na¹²⁵I) or for late-stage introduction of a photoreactive group (e.g., an azide). This makes 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine a valuable starting material for synthesizing photoaffinity probes. Following the established precedent in the neonicotinoid field, where analogous imidazopyrimidines were used to create high-affinity (IC₅₀ = 8 nM) photoaffinity probes for the nicotinic acetylcholine receptor [2], a similar strategy can be applied to develop chemical biology tools for identifying the cellular targets and binding sites of imidazo[1,2-c]pyrimidine-based lead compounds.

Optimizing Synthetic Routes for Preclinical Candidate Scale-Up

For process chemistry groups, the dual-halogenated nature of the compound allows for a convergent and modular synthetic route. Rather than building complexity linearly, the 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine core can be functionalized with two different, complex fragments in a parallel or sequential fashion . This strategy can lead to significant improvements in the overall synthetic yield and a reduction in the number of steps required to access a final preclinical candidate, directly impacting the cost of goods and development timelines. The well-documented, high purity of the commercial starting material (≥97% [1]) further enhances the robustness and reproducibility of the scale-up process.

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